3,6-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, substituted with chlorine atoms and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzothiophene core through cyclization reactions, followed by chlorination and subsequent coupling with the benzoxazole moiety. The reaction conditions often require the use of catalysts, such as palladium, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,6-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use as an oxidizing agent.
4,6-dichloro-N-methyl-1,3,5-triazin-2-amine: Used in various chemical syntheses.
Indole derivatives: Commonly found in natural products and pharmaceuticals.
Uniqueness
3,6-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H14Cl2N2O2S |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
3,6-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H14Cl2N2O2S/c1-12-5-8-18-17(9-12)27-23(29-18)13-3-2-4-15(10-13)26-22(28)21-20(25)16-7-6-14(24)11-19(16)30-21/h2-11H,1H3,(H,26,28) |
InChI Key |
REARLMJNMDHRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C5=C(S4)C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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